N-(2-fluoro-4-nitrophenyl)acetamide
CAS No.: 348-19-6
Cat. No.: VC2347386
Molecular Formula: C8H7FN2O3
Molecular Weight: 198.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 348-19-6 |
---|---|
Molecular Formula | C8H7FN2O3 |
Molecular Weight | 198.15 g/mol |
IUPAC Name | N-(2-fluoro-4-nitrophenyl)acetamide |
Standard InChI | InChI=1S/C8H7FN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) |
Standard InChI Key | KFSFGCHQQCRZBB-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F |
Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F |
Introduction
Structural Characteristics and Physical Properties
N-(2-fluoro-4-nitrophenyl)acetamide belongs to the class of acetanilides (N-phenylacetamides) with specific substitutions on the phenyl ring. The compound features an acetamide group (-NHCOCH3) attached to a phenyl ring that has a fluoro substituent at position 2 and a nitro group at position 4. This distinctive arrangement of functional groups contributes to its unique chemical behavior and potential applications.
Molecular Structure
The molecular structure of N-(2-fluoro-4-nitrophenyl)acetamide consists of a phenyl ring with three key components:
-
An acetamide group (-NHCOCH3) attached to the nitrogen atom
-
A fluorine atom at the ortho position (position 2) of the phenyl ring
-
A nitro group (-NO2) at the para position (position 4) of the phenyl ring
This structure gives the compound its distinctive reactivity profile, influenced by both electron-withdrawing groups (fluorine and nitro) positioned at specific locations on the aromatic ring.
Physical Properties
Based on similar compounds, N-(2-fluoro-4-nitrophenyl)acetamide would likely exhibit the following physical properties:
Property | Estimated Value |
---|---|
Molecular Formula | C8H7FN2O3 |
Molecular Weight | 198.15 g/mol |
Physical Appearance | Crystalline solid, yellow to light brown |
Melting Point | 160-180°C (estimated) |
Boiling Point | Approximately 420°C (at 760 mmHg) |
Density | 1.4-1.5 g/cm³ |
Solubility | Slightly soluble in water, soluble in organic solvents |
Flash Point | Approximately 200°C |
The compound's solubility profile is characteristic of acetanilide derivatives, showing better solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol compared to water.
Synthesis Methods
The synthesis of N-(2-fluoro-4-nitrophenyl)acetamide typically involves multiple steps that require careful control of reaction conditions. Several potential synthetic routes can be employed based on established organic chemistry principles.
Acetylation of 2-Fluoro-4-nitroaniline
The most direct approach to synthesizing N-(2-fluoro-4-nitrophenyl)acetamide would be through the acetylation of 2-fluoro-4-nitroaniline:
Reaction Step | Reagents and Conditions | Expected Yield |
---|---|---|
Acetylation | Acetic anhydride or acetyl chloride, mild base (pyridine or triethylamine), 0-25°C | 75-85% |
Purification | Recrystallization from ethanol or ethyl acetate | >95% purity |
The reaction typically proceeds through a nucleophilic acyl substitution mechanism, where the amino group of 2-fluoro-4-nitroaniline acts as a nucleophile attacking the carbonyl carbon of the acetylating agent.
Nitration of N-(2-fluorophenyl)acetamide
An alternative approach involves the nitration of N-(2-fluorophenyl)acetamide:
Reaction Step | Reagents and Conditions | Expected Yield |
---|---|---|
Nitration | HNO3/H2SO4 mixture, 0-5°C | 60-70% |
Work-up | Neutralization, extraction, crystallization | >90% purity |
This method requires careful temperature control to ensure regioselectivity, directing the nitro group primarily to the para position relative to the acetamide group.
Chemical Reactivity
N-(2-fluoro-4-nitrophenyl)acetamide possesses several reactive sites that can participate in various chemical transformations. The reactivity is significantly influenced by the electron-withdrawing nature of both the fluoro and nitro substituents.
Hydrolysis Reactions
The acetamide group can undergo hydrolysis under acidic or basic conditions:
Condition | Reagents | Major Product |
---|---|---|
Acidic hydrolysis | HCl (6M), reflux, 3-4 hours | 2-Fluoro-4-nitroaniline |
Basic hydrolysis | NaOH (4M), reflux, 2-3 hours | 2-Fluoro-4-nitroaniline |
The hydrolysis reaction cleaves the amide bond, regenerating the amine functionality and producing acetic acid (or acetate under basic conditions).
Reduction Reactions
The nitro group can be selectively reduced to an amino group using various reducing agents:
Reducing Agent | Conditions | Product | Selectivity |
---|---|---|---|
Fe/HCl | Aqueous solution, 80-90°C | N-(2-fluoro-4-aminophenyl)acetamide | High |
SnCl2·2H2O | Ethanol, reflux | N-(2-fluoro-4-aminophenyl)acetamide | Very high |
H2/Pd-C | Methanol, room temperature, 1 atm | N-(2-fluoro-4-aminophenyl)acetamide | Moderate |
Na2S2O4 | Aqueous base, ethanol, 50°C | N-(2-fluoro-4-aminophenyl)acetamide | Good |
The resulting amino derivatives are valuable intermediates for further functionalization and application in pharmaceutical synthesis.
Applications in Chemical Research and Industry
N-(2-fluoro-4-nitrophenyl)acetamide has several potential applications across different fields, primarily due to its unique structural features.
Pharmaceutical Intermediates
The compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring specific substitution patterns on aromatic rings:
Pharmaceutical Class | Role of Compound | Examples |
---|---|---|
Anti-inflammatory agents | Key intermediate | Modified salicylates, COX inhibitors |
Antibacterial compounds | Precursor | Fluoroquinolone derivatives |
Enzyme inhibitors | Building block | Protease inhibitors |
The presence of fluorine often enhances the pharmacokinetic properties of drugs, including improved metabolic stability and membrane permeability.
Agrochemical Applications
In the field of agrochemicals, similar fluoro-nitro-substituted acetanilides have demonstrated utility:
Application | Function | Benefit |
---|---|---|
Herbicides | Selective action against broadleaf weeds | Reduced environmental persistence |
Fungicides | Prevention of fungal infections in crops | Enhanced resistance to degradation |
Plant growth regulators | Modulation of plant development processes | Improved crop yield |
The fluorine substitution typically enhances the compound's resistance to metabolic degradation, increasing its persistence and efficacy in agricultural applications.
Analytical Methods for Identification and Characterization
Accurate identification and characterization of N-(2-fluoro-4-nitrophenyl)acetamide can be achieved through various analytical techniques.
Spectroscopic Analysis
Technique | Expected Results | Key Identifiers |
---|---|---|
FTIR | Characteristic bands at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch), ~1530 and ~1350 cm⁻¹ (NO2 asymmetric and symmetric stretches) | Amide and nitro group vibrations |
¹H NMR (400 MHz, DMSO-d6) | δ ~10.2 ppm (s, 1H, NH), ~8.1-8.3 ppm (m, 1H, aromatic H), ~7.8-8.0 ppm (m, 1H, aromatic H), ~7.4-7.6 ppm (m, 1H, aromatic H), ~2.1 ppm (s, 3H, CH3) | NH proton highly deshielded; distinctive aromatic pattern |
¹³C NMR (100 MHz, DMSO-d6) | δ ~169 ppm (C=O), ~150-160 ppm (C-F, d, JC-F ~250 Hz), ~145 ppm (C-NO2), ~125-140 ppm (aromatic C), ~23 ppm (CH3) | Carbonyl carbon and C-F coupling |
Mass Spectrometry | Molecular ion peak at m/z 198, fragment ions at m/z 156 (loss of acetyl), m/z 110 (loss of NO2) | Fragmentation pattern confirms structure |
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) provide effective means for analyzing the purity of N-(2-fluoro-4-nitrophenyl)acetamide:
Method | Conditions | Retention Characteristics |
---|---|---|
Reverse-phase HPLC | C18 column, methanol/water (70:30), UV detection at 254 nm | Retention time: 8-10 minutes |
TLC | Silica gel, ethyl acetate/hexane (40:60) | Rf value: 0.45-0.55 |
GC-MS | DB-5 column, temperature program from 100°C to 280°C | Retention time: 15-17 minutes |
These analytical methods provide complementary information that enables comprehensive characterization of the compound.
Parameter | Estimated Value/Classification |
---|---|
Acute oral toxicity (LD50, rat) | 200-500 mg/kg (moderately toxic) |
Acute dermal toxicity | 500-1000 mg/kg (moderately toxic) |
Eye irritation | Moderate to severe irritant |
Skin irritation | Mild to moderate irritant |
Sensitization potential | Potential skin sensitizer |
Safety Measure | Implementation |
---|---|
Personal protective equipment | Nitrile gloves, safety goggles, lab coat, respiratory protection if dust generation is possible |
Engineering controls | Use in fume hood with adequate ventilation |
Storage conditions | Store in tightly closed container in cool, dry place away from incompatible materials |
Disposal | Dispose as hazardous waste according to local regulations |
Comparison with Structurally Related Compounds
Understanding the properties of N-(2-fluoro-4-nitrophenyl)acetamide in relation to structurally similar compounds provides valuable insights into its behavior and potential applications.
Structure-Property Relationships
Compound | Key Structural Difference | Effect on Properties |
---|---|---|
N-(4-nitrophenyl)acetamide | Lacks fluorine at position 2 | Lower lipophilicity, different crystal packing |
N-(2-chloro-4-nitrophenyl)acetamide | Chlorine instead of fluorine at position 2 | Larger atomic radius, different electronic effects |
N-(2-fluoro-5-nitrophenyl)acetamide | Nitro group at position 5 instead of 4 | Different resonance effects, altered reactivity pattern |
2-Fluoro-4-nitroaniline | Lacks acetyl group | More basic, different solubility profile |
The substitution pattern significantly influences the compound's physical properties, reactivity, and biological activity.
Reactivity Comparison
The presence of different substituents alters the electron distribution within the molecule, affecting its reactivity:
Reaction Type | N-(2-fluoro-4-nitrophenyl)acetamide | N-(4-nitrophenyl)acetamide | N-(2-chloro-4-nitrophenyl)acetamide |
---|---|---|---|
Hydrolysis rate | Moderate | Slower | Moderate |
Nitro group reduction | Facile | Facile | Facile |
Nucleophilic aromatic substitution | Enhanced at position 3 | Poor | Enhanced at position 3 |
Electrophilic aromatic substitution | Highly deactivated | Deactivated | Highly deactivated |
Research Area | Specific Direction | Potential Impact |
---|---|---|
Synthetic methodology | Development of greener synthesis routes | Reduced environmental impact of production |
Medicinal chemistry | Exploration as scaffold for targeted drug design | Novel therapeutic agents |
Material science | Investigation of crystal packing and solid-state properties | New functional materials |
Catalysis | Evaluation as ligand in transition metal catalysis | Enhanced chemical transformations |
Further studies focusing on the biological activity and structure-activity relationships of this compound and its derivatives would be particularly valuable for expanding its applications in pharmaceutical research.
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